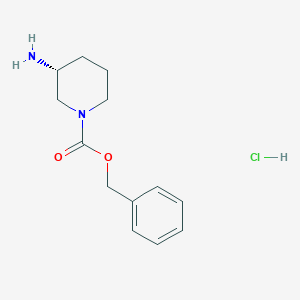![molecular formula C16H14F2O5S B3032249 2-[(2,4-Difluorophenyl)sulfonyl]-1-(3,4-dimethoxyphenyl)ethanone CAS No. 1325304-65-1](/img/structure/B3032249.png)
2-[(2,4-Difluorophenyl)sulfonyl]-1-(3,4-dimethoxyphenyl)ethanone
説明
2-[(2,4-Difluorophenyl)sulfonyl]-1-(3,4-dimethoxyphenyl)ethanone, commonly referred to as DFME, is an organic compound with a wide range of applications in scientific research. DFME is a versatile compound that can be used as a reagent or catalyst in a variety of reactions and is a common starting material for the synthesis of many compounds. DFME has been used in a variety of scientific research applications, including as a substrate for enzyme-catalyzed reactions, as a model for drug development, and as a substrate for drug-target interactions.
科学的研究の応用
DFME has a wide range of scientific research applications, including as a substrate for enzyme-catalyzed reactions, as a model for drug development, and as a substrate for drug-target interactions. DFME has been used in a variety of studies involving enzymes and drug development, including as a substrate for the synthesis of a variety of compounds, including drugs and other compounds of interest. DFME has also been used in studies involving the development of new drugs and the identification of drug targets.
作用機序
DFME is a versatile compound that can be used as a reagent or catalyst in a variety of reactions. The mechanism of action of DFME is dependent on the reaction being studied, but generally involves the formation of an intermediate compound, which is then further reacted to form the desired product. The mechanism of action of DFME is typically studied using spectroscopy, such as nuclear magnetic resonance spectroscopy or mass spectrometry, to determine the structure of the intermediate compound.
Biochemical and Physiological Effects
DFME has a wide range of biochemical and physiological effects, depending on the reaction being studied. DFME has been shown to have a variety of effects on enzymes and other proteins, including inhibition, activation, and modification of the target proteins. In addition, DFME has been shown to have a variety of effects on cellular processes, including cell growth and differentiation.
実験室実験の利点と制限
DFME has a number of advantages for use in laboratory experiments, including its versatility as a reagent or catalyst in a variety of reactions, its availability in a variety of forms, its low cost, and its stability in a variety of conditions. However, there are some limitations to the use of DFME in laboratory experiments, including its toxicity, its potential to react with other compounds, and its limited solubility in some solvents.
将来の方向性
The future of DFME in scientific research is promising. DFME has been used in a variety of studies involving enzymes and drug development, and its potential applications are only beginning to be explored. Potential future directions for the use of DFME include its use in the development of new drugs, the identification of drug targets, and the development of new catalysts for chemical reactions. In addition, DFME could be used to study the structure and function of proteins and to develop new methods for drug delivery.
特性
IUPAC Name |
2-(2,4-difluorophenyl)sulfonyl-1-(3,4-dimethoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2O5S/c1-22-14-5-3-10(7-15(14)23-2)13(19)9-24(20,21)16-6-4-11(17)8-12(16)18/h3-8H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRMKLMLSTASSKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CS(=O)(=O)C2=C(C=C(C=C2)F)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201163007 | |
| Record name | Ethanone, 2-[(2,4-difluorophenyl)sulfonyl]-1-(3,4-dimethoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201163007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2,4-Difluorophenyl)sulfonyl]-1-(3,4-dimethoxyphenyl)ethanone | |
CAS RN |
1325304-65-1 | |
| Record name | Ethanone, 2-[(2,4-difluorophenyl)sulfonyl]-1-(3,4-dimethoxyphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1325304-65-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanone, 2-[(2,4-difluorophenyl)sulfonyl]-1-(3,4-dimethoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201163007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



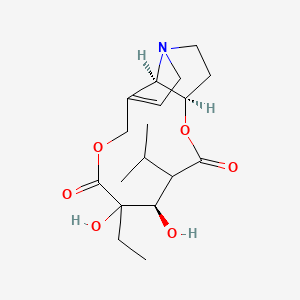
![5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-amine hydrochloride](/img/structure/B3032172.png)
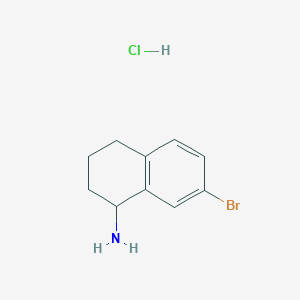
![7-Chloro-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B3032176.png)

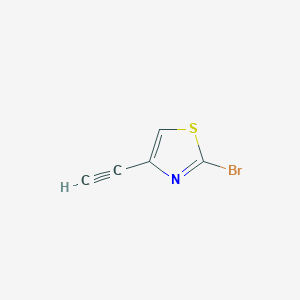


![7,8-dimethoxy-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B3032184.png)

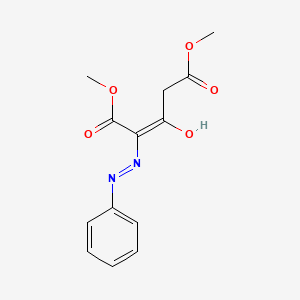

![2-[4-({4-[(5-Cyclopropyl-1H-pyrazol-3-YL)amino]-6-methylpyrimidin-2-YL}amino)phenyl]acetonitrile](/img/structure/B3032188.png)
